2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
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Overview
Description
The compound “2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” is a complex organic molecule. It is related to a class of compounds known as triazolotriazoles . These compounds are known for their high thermal stability and are often used in the construction of energetic materials .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, related compounds such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole have been synthesized based on a fused-triazole backbone with two C-amino groups as substituents . Other related compounds, such as 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives, have also been synthesized and evaluated for their anticonvulsant activity .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolotriazole core with various substituents. The structure includes a thioacetamide group and a 6-methoxy-1,3-benzothiazol-2-yl group . Further analysis would require more specific data such as NMR or X-ray crystallography results.Chemical Reactions Analysis
The compound is likely to exhibit high thermal stability, similar to other triazolotriazole compounds . The numerous C–N bonds and N–N bonds in fused heterocycles contribute markedly to the powerful storage capacity of energetic materials .Properties
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O2S2/c1-23-7-2-3-8-9(4-7)25-11(16-8)17-10(22)5-24-13-19-18-12-20(14)6-15-21(12)13/h2-4,6H,5,14H2,1H3,(H,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOLFJXAKYPDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3N=CN4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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